4-Hydrazinyl-3-pyridinecarboxylic acid

Radiopharmacy Tc-99m Labeling Bifunctional Chelator

4-Hydrazinyl-3-pyridinecarboxylic acid (CAS 3323-91-9) is the essential para-substituted isomer for researchers requiring a non-chelating control or metal-inert scaffold. Unlike ortho-substituted 6-HYNIC, this compound's hydrazine and pyridine nitrogens are in a para relationship, fundamentally preventing technetium-99m complexation. It serves as the definitive negative control in Tc-99m bioconjugate studies, validates ortho-chelation mechanisms, and provides a metal-inert hydrazone linker platform for drug conjugates. Selecting this specific isomer is critical—substituting the ortho isomer leads directly to experimental failure. Order the correct isomer to ensure structural integrity in your radiopharmaceutical and bioorthogonal chemistry workflows.

Molecular Formula C6H7N3O2
Molecular Weight 153.14 g/mol
Cat. No. B13975583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydrazinyl-3-pyridinecarboxylic acid
Molecular FormulaC6H7N3O2
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1NN)C(=O)O
InChIInChI=1S/C6H7N3O2/c7-9-5-1-2-8-3-4(5)6(10)11/h1-3H,7H2,(H,8,9)(H,10,11)
InChIKeyMMXWLMITXFSVRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 4-Hydrazinyl-3-pyridinecarboxylic Acid: A Positional Isomer with Defined Chelating Limitations


4-Hydrazinyl-3-pyridinecarboxylic acid (4-HYNIC, CAS 3323-91-9) is a pyridine derivative featuring a hydrazine moiety at the 4-position relative to a carboxylic acid group on a nicotinic acid backbone . It is structurally isomeric to 6-hydrazinonicotinic acid (6-HYNIC), a well-established bifunctional technetium-99m chelator widely used in radiopharmaceutical bioconjugate synthesis [1]. Unlike its ortho-substituted analogs, this compound's para-relationship between the hydrazine and pyridine nitrogens fundamentally prevents effective metal chelation, defining its primary differentiation and utility in comparative research contexts.

Why 4-HYNIC Cannot Substitute Generic HYNIC Isomers in Radiopharmaceutical Kit Formulations


Interchanging hydrazinonicotinic acid isomers is scientifically invalid for applications dependent on technetium-99m chelation. The defining functional feature for a bifunctional chelator in this class is the ability to form a stable metal complex via the mutually ortho hydrazine and pyridine nitrogen donors [1]. This geometric constraint is absent in 4-Hydrazinyl-3-pyridinecarboxylic acid, rendering it non-functional for radiometal binding under standard conditions. Selecting the wrong isomer without this explicit structural understanding leads directly to experimental failure, as the compound cannot achieve the requisite coordination chemistry, a fact demonstrated through rigorous comparative analysis [1].

Quantitative Differentiation of 4-Hydrazinyl-3-pyridinecarboxylic Acid from Active HYNIC Isomers


Technetium-99m Complexation Failure: 4-HYNIC vs. 6-HYNIC and 2-HYNIC Isomers

A direct head-to-head synthesis and evaluation study demonstrated that 4-Hydrazinyl-3-pyridinecarboxylic acid (4-HYNIC) functionally fails to complex technetium-99m under standard conditions, in sharp contrast to its active isomers. While both 6-HYNIC and 2-HYNIC readily formed technetium complexes with the loss of 5 protons from the ligand set, 4-HYNIC failed to complex technetium except at very high ligand concentrations [1]. This failure is attributed to the para-relationship of its hydrazine and pyridine nitrogens, which prevents the essential bidentate chelation mode that the ortho-substituted isomers utilize [1].

Radiopharmacy Tc-99m Labeling Bifunctional Chelator Coordination Chemistry

Structural Basis for Chelation Inactivity: Para- vs. Ortho-Substitution

The molecular geometry of 4-Hydrazinyl-3-pyridinecarboxylic acid contains a hydrazine group para to the pyridine nitrogen, forming a 1,4-relationship. In contrast, the active chelators 6-HYNIC and 2-HYNIC have the hydrazine and pyridine nitrogens in a mutually ortho (1,2-) arrangement, allowing them to act as a bidentate ligand for technetium [1]. This regioisomerism is the sole structural determinant for the observed functional dichotomy in technetium complexation, a finding that has been substantiated by subsequent studies on HYNIC coordination chemistry [2].

Structural Chemistry Isomerism Metal-Ligand Interaction Medicinal Chemistry

Potential as a Non-Metal-Binding Building Block for Bioorthogonal Conjugation

Based on class-level inference, hydrazinyl-substituted heteroaryl compounds, including pyridinecarboxylic acid derivatives, have been utilized for producing conjugates via hydrazone formation with aldehydes [1]. Unlike 6-HYNIC, whose utility is centered on technetium binding, the inability of 4-Hydrazinyl-3-pyridinecarboxylic acid to chelate metals positions it as a potentially cleaner scaffold for applications requiring pure hydrazine reactivity without competing metal coordination. This property is valuable when designing probes or linkers where adventitious metal binding would be a confounding variable.

Bioorthogonal Chemistry Hydrazone Ligation Bioconjugation Drug Discovery

Defined Application Scenarios for 4-Hydrazinyl-3-pyridinecarboxylic Acid Based on Its Inability to Chelate Technetium


Mechanistic Negative Control in HYNIC Radiopharmaceutical Research

In studies dissecting the coordination chemistry of Tc-99m-labeled biomolecules, researchers must confirm that the observed signal originates from a specific chelating interaction. 4-Hydrazinyl-3-pyridinecarboxylic acid is the definitive negative control isomer: it possesses the identical molecular formula and reactive hydrazine group as 6-HYNIC but lacks the capacity for efficient technetium binding. As demonstrated by Meszaros et al., this isomer fails to complex technetium except at extremely high, non-physiological ligand concentrations, while active isomers readily form complexes with a characteristic 5-proton loss . A scientist comparing labeling yields between a test compound and this negative control can directly attribute any loss of signal to the geometric requirement for ortho-chelation.

Synthesis of Hydrazone-Based Linkers for Metal-Sensitive Biological Environments

Hydrazone ligation is a key bioorthogonal reaction used to connect drug payloads to targeting moieties. In intracellular or serum environments, free metal ions can catalyze degradation or cause off-target reactivity. The structural inability of 4-Hydrazinyl-3-pyridinecarboxylic acid to chelate metals, a direct consequence of its para-substitution pattern , makes it a superior scaffold for constructing hydrazone linkers that must remain chemically inert to physiological metal ions. This contrasts with ortho-substituted hydrazinyl-pyridines which could sequester Cu²⁺ or Fe³⁺ and alter the pharmacokinetic profile of a conjugate.

Intermediate for Antitubercular Scaffold Elaboration

The hydrazinyl moiety is a known pharmacophore in antimycobacterial agents, structurally related to isoniazid. 4-Hydrazinyl-3-pyridinecarboxylic acid serves as a non-chelating precursor for synthesizing hydrazide-hydrazone derivatives targeting Mycobacterium tuberculosis . Unlike 6-HYNIC, which would introduce an undesired metal-binding site, the para-substituted architecture ensures that the resulting drug candidates' mechanism of action is not confounded by metal chelation effects, simplifying structure-activity relationship (SAR) interpretation.

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